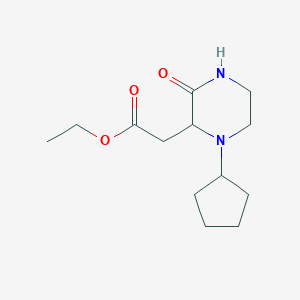![molecular formula C15H14N2O2S B4411978 5-[(3,4-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4411978.png)
5-[(3,4-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-[(3,4-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole, also known as DMTD, is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse biological activities. DMTD is a member of the oxadiazole family, which has been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and antiviral activities.
Mécanisme D'action
The exact mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including the nuclear factor-κB (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and phosphoinositide 3-kinase (PI3K)/Akt pathway. This compound has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and immune responses. This compound also inhibits the phosphorylation of MAPKs, such as p38 and extracellular signal-regulated kinase (ERK), which play important roles in cell proliferation and apoptosis. Furthermore, this compound inhibits the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Furthermore, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(3,4-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions and can be stored for long periods of time. Furthermore, this compound has a low toxicity profile and does not exhibit significant side effects at low concentrations. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of some experiments.
Orientations Futures
There are several future directions for research on 5-[(3,4-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the elucidation of the exact mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Furthermore, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its efficacy and safety in vivo. Finally, studies on the potential synergistic effects of this compound with other drugs or natural compounds can provide new avenues for the development of novel therapies.
Applications De Recherche Scientifique
5-[(3,4-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and antiviral activities. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. This compound also exhibits antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Propriétés
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-5-6-12(8-11(10)2)18-9-14-16-15(17-19-14)13-4-3-7-20-13/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUBGHMLUZKXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4411898.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methylbutanamide](/img/structure/B4411900.png)
![2-(3-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4411902.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4411910.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4411913.png)
![2-(2-chlorophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4411916.png)
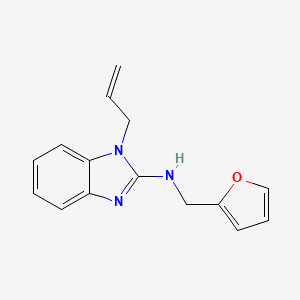
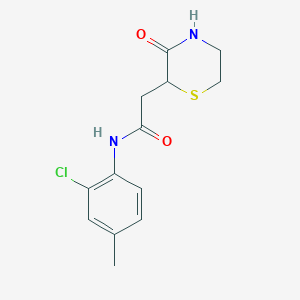
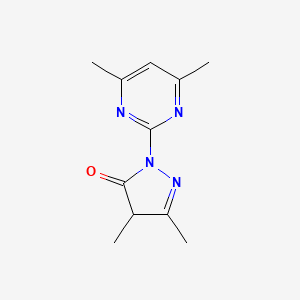
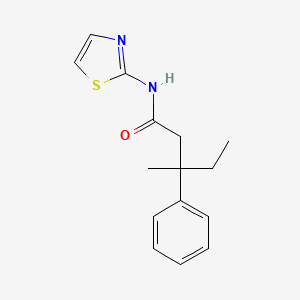
![3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B4411944.png)
![7-(4-fluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4411954.png)
